![molecular formula C19H36BNO4Sn B14091604 6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)
6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . It is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety . This compound is used in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the reaction of vinylboronic acid with tributyltin chloride in the presence of a base, followed by protection of the boronic acid group with MIDA . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(Tributyltin)vinylboronic acid MIDA ester can undergo oxidation reactions, where the tributyltin group is oxidized to form tributyltin oxide.
Reduction: The compound can be reduced to form the corresponding vinylboronic acid derivative.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Tributyltin oxide.
Reduction: Vinylboronic acid derivative.
Substitution: Various substituted vinylboronic acid MIDA esters.
科学的研究の応用
Chemistry: trans-2-(Tributyltin)vinylboronic acid MIDA ester is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug molecules to enhance their stability and bioavailability .
Industry: In the industrial sector, trans-2-(Tributyltin)vinylboronic acid MIDA ester is used in the production of polymers and materials with specific properties. It is also employed in the development of new catalysts for chemical reactions .
作用機序
The mechanism of action of trans-2-(Tributyltin)vinylboronic acid MIDA ester involves its ability to participate in cross-coupling reactions. The tributyltin group acts as a leaving group, allowing the vinylboronic acid moiety to couple with other organic molecules in the presence of a palladium catalyst . This process involves the formation of a palladium complex, which facilitates the transfer of the vinyl group to the target molecule .
類似化合物との比較
- trans-2-Bromovinylboronic acid MIDA ester
- trans-2-(Pinacol boronate)vinylboronic acid MIDA ester
- Vinylboronic acid MIDA ester
Comparison:
- trans-2-Bromovinylboronic acid MIDA ester: Similar in structure but contains a bromine atom instead of the tributyltin group. It is used in similar cross-coupling reactions but may have different reactivity and selectivity .
- trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: Contains a pinacol boronate group instead of the tributyltin group. It is also used in cross-coupling reactions but offers different stability and handling properties .
- Vinylboronic acid MIDA ester: Lacks the tributyltin group, making it less reactive in certain types of reactions. It is used in simpler coupling reactions .
Conclusion
trans-2-(Tributyltin)vinylboronic acid MIDA ester is a versatile compound with significant applications in organic synthesis, biological research, and industrial processes. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers.
特性
分子式 |
C19H36BNO4Sn |
|---|---|
分子量 |
472.0 g/mol |
IUPAC名 |
6-methyl-2-(2-tributylstannylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-12-6(10)4-9(2)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; |
InChIキー |
UMFJUFYLUPLACI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


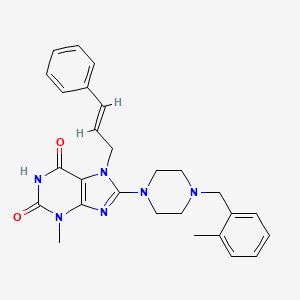
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14091528.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14091532.png)
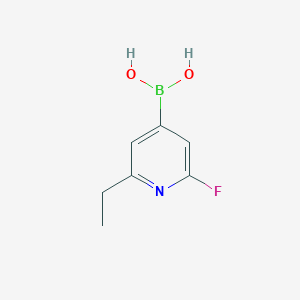
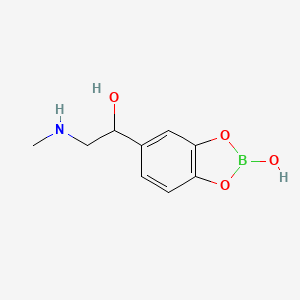

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091553.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091559.png)
![1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride](/img/structure/B14091567.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091568.png)
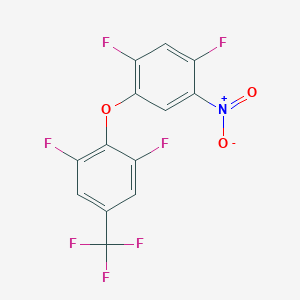
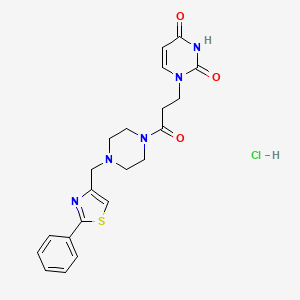
![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)
![4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14091601.png)
